Acetamide,2-hydroxy-N-(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)-

Description

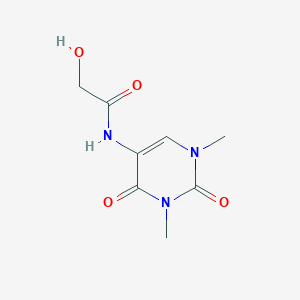

Acetamide,2-hydroxy-N-(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)- (CAS: 500287-51-4) is a pyrimidine-derived acetamide featuring a 1,3-dimethyl-2,4-dioxo-tetrahydro-pyrimidine core substituted with a 2-hydroxyacetamide group at the 5-position.

Properties

Molecular Formula |

C8H11N3O4 |

|---|---|

Molecular Weight |

213.19 g/mol |

IUPAC Name |

N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-2-hydroxyacetamide |

InChI |

InChI=1S/C8H11N3O4/c1-10-3-5(9-6(13)4-12)7(14)11(2)8(10)15/h3,12H,4H2,1-2H3,(H,9,13) |

InChI Key |

BEBIKFZCOBFUMY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)NC(=O)CO |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the following key steps:

- Preparation of the pyrimidine ring precursor, often 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl derivatives.

- Introduction of the acetamide moiety via nucleophilic substitution or amide bond formation.

- Functionalization of the acetamide side chain to introduce the 2-hydroxy group.

Specific Synthetic Routes

Condensation Reaction Using 2-Cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

One documented method involves the reaction of a substituted acetamide derivative with 2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide under reflux conditions in ethanol with triethylamine as a base catalyst. This condensation proceeds for approximately 5 hours at 120 °C, monitored by thin-layer chromatography (TLC). The product is isolated by filtration and recrystallized from ethanol/water mixtures to yield a colorless powder with high melting points (>300 °C), indicating high purity and crystallinity.

The reaction scheme can be summarized as:

Cyclization with Hydrazine Hydrate

Following the initial condensation, the intermediate product can be cyclized by treatment with hydrazine hydrate under heating for 6 hours. This step facilitates the formation of pyrazole derivatives linked to the pyrimidine scaffold, further functionalizing the molecule. The product is purified by recrystallization from DMF/water mixtures and characterized by spectroscopic methods such as FT-IR and NMR.

Analytical Characterization of Products

- Melting Point: >300 °C, indicative of high purity and stable crystalline form.

- FT-IR Spectroscopy: Characteristic absorption bands observed at 3410 cm⁻¹ (OH stretching), 3352, 3200, 3174 cm⁻¹ (NH stretching), and 2990 cm⁻¹ (CH stretching), confirming the presence of hydroxy, amide, and pyrimidine functionalities.

- Thin Layer Chromatography (TLC): Used to monitor reaction progress with solvent systems such as ethyl acetate/petroleum ether (1:1).

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Time | Temperature | Product Features |

|---|---|---|---|---|

| Condensation | MDAC (2) + 2-cyano-N-(2,4-dioxo-pyrimidin-5-yl)acetamide + Et3N | 5 hours | 120 °C | Colorless powder, m.p > 300 °C |

| Cyclization | Intermediate + Hydrazine hydrate | 6 hours | Heated | Pyrazole derivative, purified by recrystallization |

Patented Processes and Industrial Relevance

While specific patents (e.g., US10544107B2, CA3029960A1) focus on related acetamide derivatives for pharmaceutical applications, they illustrate the importance of controlled reaction conditions and purification techniques to obtain high-quality crystalline compounds. These patents emphasize solvent selection, reaction temperature, and catalyst use, which are critical factors in optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-hydroxy-N-(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include ketones, amines, and substituted acetamides. These products have diverse applications in pharmaceuticals, agrochemicals, and material sciences.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of acetamide compounds exhibit significant antimicrobial properties. Studies have shown that the specific structure of acetamide can enhance its ability to inhibit bacterial growth. For example, compounds similar to acetamide have been tested against various strains of bacteria and fungi with promising results .

Anticancer Potential

Emerging studies suggest that acetamide derivatives may possess anticancer properties. The mechanism appears to involve the inhibition of cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that certain derivatives can significantly reduce tumor cell viability .

Neurological Research

The compound's potential role in neurological applications is being explored. Research has indicated that it may act as a neuroprotective agent, potentially beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's. The exact mechanisms are still under investigation but involve modulation of neurotransmitter systems .

Plant Growth Regulators

Acetamide derivatives are being studied for their use as plant growth regulators. They can enhance seed germination and promote root development in various crops. Field trials have shown improved yield and resilience in plants treated with these compounds .

Pest Control

The compound's efficacy as a biopesticide is also under investigation. Its unique structure allows it to disrupt the physiological processes of certain pests without harming beneficial insects or the environment. This aspect makes it a candidate for sustainable agricultural practices .

Polymer Chemistry

In material science, acetamide derivatives are being explored for their potential use in polymer synthesis. The incorporation of these compounds into polymers can enhance thermal stability and mechanical properties, making them suitable for various industrial applications .

Nanotechnology

Recent advancements have seen the use of acetamide in the development of nanomaterials. Its ability to form stable complexes with metal ions allows for the creation of nanocomposites with unique electrical and optical properties, useful in electronics and photonics .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial effects of acetamide derivatives against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial counts when treated with specific concentrations of the compound.

Case Study 2: Agricultural Yield Enhancement

Field trials conducted on tomato plants indicated that treatment with acetamide-based growth regulators resulted in a 30% increase in yield compared to untreated controls. This study highlights the potential for integrating such compounds into modern agricultural practices.

Mechanism of Action

The mechanism of action of Acetamide,2-hydroxy-N-(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects.

Comparison with Similar Compounds

Substituent Variations on the Acetamide Group

Core Modifications in Pyrimidine Derivatives

- N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate (CAS: Not provided): Features a dihydroxy pyrimidine core, enhancing water solubility but reducing metabolic stability due to increased polarity .

Physicochemical and Spectroscopic Properties

Target Compound

Comparative Data

- 2-Cyano Analog: Shows distinct C≡N stretching at ~2,200 cm⁻¹ in IR .

- 2-Methoxy Analog : ^1H-NMR δ ~3.70 ppm (OCH₃) .

Biological Activity

Acetamide, 2-hydroxy-N-(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- IUPAC Name: 2-hydroxy-N-(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)acetamide

- Molecular Formula: C10H12N2O3

- Molecular Weight: 208.22 g/mol

1. Antitumor Activity

Research indicates that compounds with similar structures exhibit notable antitumor properties. For instance:

- Mechanism of Action: The compound may induce apoptosis in cancer cells through the activation of the intrinsic pathway involving mitochondrial dysfunction and subsequent caspase activation.

- Case Study: A study demonstrated that derivatives of pyrimidine compounds showed IC50 values in the low micromolar range against various cancer cell lines (e.g., HeLa and MCF-7) .

2. Anticonvulsant Properties

Compounds related to acetamide have been evaluated for their anticonvulsant effects:

- Research Findings: A specific analogue exhibited significant protection against seizures in animal models when tested with the maximal electroshock (MES) test .

- Mechanism: The anticonvulsant activity is likely attributed to modulation of GABAergic transmission or inhibition of sodium channels.

3. Antibacterial Activity

The antibacterial potential of acetamide derivatives has also been explored:

- Activity Spectrum: Compounds similar to acetamide have shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Case Study: A study reported that certain derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .

Structure-Activity Relationship (SAR)

The biological activity of acetamide can be influenced by its structural features. Key observations include:

| Structural Feature | Effect on Activity |

|---|---|

| Hydroxyl group at position 2 | Enhances solubility and bioavailability |

| Dimethyl substitution on pyrimidine ring | Increases potency against tumor cells |

| Acetamide group | Essential for maintaining biological activity |

Pharmacokinetics

Understanding the pharmacokinetics of acetamide is crucial for its therapeutic application:

- Absorption: The presence of hydrophilic groups may enhance absorption rates.

- Metabolism: Initial studies suggest hepatic metabolism with potential for active metabolites contributing to biological effects.

- Excretion: Primarily renal excretion has been observed in preliminary studies.

Q & A

Q. What are the optimal synthetic routes for preparing this acetamide-pyrimidine derivative, and how are intermediates characterized?

The compound is synthesized via multi-step protocols, typically starting with condensation reactions between substituted pyrimidine precursors and acetamide derivatives. Key steps include:

- Step 1 : Formation of the pyrimidine core via cyclization under acidic or basic conditions (e.g., using potassium carbonate in DMF) .

- Step 2 : Coupling with hydroxyacetamide derivatives via nucleophilic substitution, monitored by TLC for completion .

- Characterization : IR spectroscopy (to confirm carbonyl and amine groups at ~1650–1750 cm⁻¹ and ~3200–3400 cm⁻¹, respectively) and NMR (¹H and ¹³C for substituent integration and chemical shifts) .

Q. What safety precautions are critical when handling this compound in the lab?

Based on analogous compounds:

- PPE : Gloves, lab coat, and eye protection (GHS Category 2A/2B for eye/skin irritation) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Q. How can researchers validate the purity of synthesized batches?

- Chromatography : HPLC or TLC with UV visualization to detect impurities .

- Mass Spectrometry : Compare experimental molecular weights (e.g., via ESI-MS) with theoretical values (e.g., C₈H₇N₃O₄: 209.16 g/mol) .

Advanced Research Questions

Q. How do reaction conditions (temperature, solvent) influence yield and regioselectivity in pyrimidine-acetamide coupling?

- Temperature : Higher temperatures (80–100°C) accelerate coupling but may promote side reactions (e.g., hydrolysis of the dioxo-pyrimidinyl group). Lower temperatures (RT) favor selectivity but require longer reaction times .

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethers (THF) reduce byproduct formation .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to clarify ambiguous peaks .

- X-ray Crystallography : Resolve structural ambiguities via SHELX-refined models, focusing on hydrogen-bonding patterns (e.g., graph-set analysis for intermolecular interactions) .

Q. How can computational modeling predict biological activity or optimize structure-activity relationships (SAR)?

- Docking Studies : Use PyMOL or AutoDock to simulate binding to targets (e.g., enzymes like dihydrofolate reductase) .

- QSAR Models : Correlate electronic parameters (Hammett σ) of substituents with bioactivity data (e.g., IC₅₀ values for hypoglycemic effects) .

Q. What crystallographic techniques elucidate hydrogen-bonding networks in this compound?

- ORTEP-III : Generate thermal ellipsoid plots to visualize anisotropic displacement parameters .

- SHELXL Refinement : Apply restraints for disordered solvent molecules and validate via R-factor convergence (<5%) .

Methodological Challenges and Solutions

Q. How to address low yields in final coupling steps?

- Catalyst Screening : Test Pd/Cu catalysts for cross-coupling efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 24 hrs) and improve purity .

Q. What bioassay designs are suitable for evaluating hypoglycemic or antimicrobial activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.